

bromotriphenylethylene synthesis and characterization

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Compound of Interest

Compound Name: Bromotriphenylethylene

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An In-depth Technical Guide on the Synthesis and Characterization of
Bromotriphenylethylene

Introduction

Bromotriphenylethylene (BrTPE), with the chemical formula $C_{20}H_{15}Br$, is a synthetic, nonsteroidal compound belonging to the triphenylethylene group.[1][2] Structurally, it is a derivative of triphenylethylene where a bromine atom replaces one of the vinylic hydrogens.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Tamoxifen and other selective estrogen receptor modulators (SERMs).[3][4][5] Its molecular weight is approximately 335.24 g/mol.[6][7][8] This guide provides a detailed overview of a common synthetic route to **bromotriphenylethylene** and the standard analytical techniques employed for its characterization.

Synthesis of Bromotriphenylethylene

The most prevalent method for synthesizing **bromotriphenylethylene** is through the electrophilic addition of bromine to its precursor, triphenylethylene, followed by elimination.[6] The reaction involves the bromination of the double bond, which can be controlled to yield the desired vinyl bromide product.

Experimental Protocol: Bromination of Triphenylethylene

This protocol outlines a common laboratory-scale synthesis of **bromotriphenylethylene**.^[6]

Materials:

- Triphenylethylene (TPE)
- Bromine (Br₂)
- Chloroform (CHCl₃)
- Petroleum Ether
- Ethyl Acetate
- Ethanol (for recrystallization, optional)

Procedure:

- Dissolve triphenylethylene (e.g., 1.84 g, 7.2 mmol) in chloroform (80 mL) in a round-bottom flask equipped with a magnetic stirrer.^[6]
- Cool the solution to -78°C using a dry ice/acetone bath.^[6]
- Slowly add a solution of bromine (e.g., 3.6 mL of a solution containing 7.2 mmol of Br₂) dropwise to the cooled, stirring solution.^[6]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 6 hours.^[6]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the chloroform solvent.^[6]
- Purify the resulting crude product. Two common methods are:
 - Column Chromatography: Subject the concentrated residue to silica gel column chromatography using a solvent system such as petroleum ether:ethyl acetate (e.g.,

starting with a 20:1 ratio and progressing to 10:1) to isolate the product.[6]

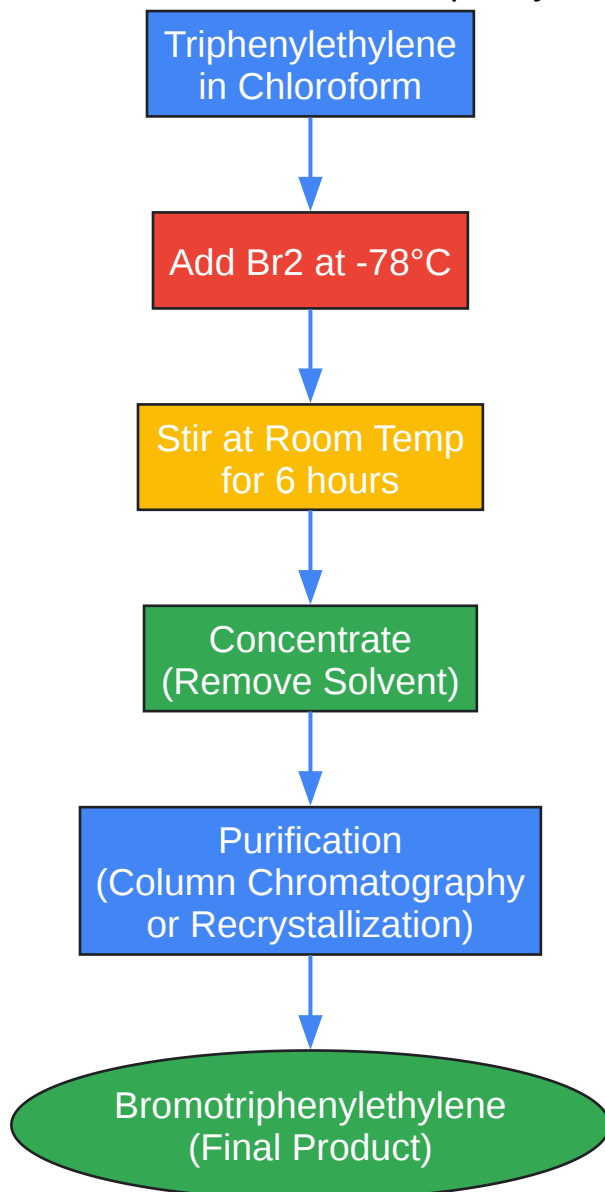
- Recrystallization: Alternatively, the crude residue can be recrystallized twice from ethanol to yield colorless, needle-like crystals.[6]
- Dry the purified product under vacuum to obtain the final **bromotriphenylethylene**.

Data Presentation: Synthesis

Parameter	Description	Reference
Starting Material	Triphenylethylene (C ₂₀ H ₁₆)	[6]
Reagent	Bromine (Br ₂)	[6]
Solvent	Chloroform (CHCl ₃)	[6]
Reaction Temperature	-78°C to Room Temperature	[6]
Purification Method	Column Chromatography or Recrystallization	[6]
Reported Yield	62% to 87%	[6]

Visualization: Synthesis Workflow

Synthesis Workflow for Bromotriphenylethylene



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Caption: A flowchart illustrating the key steps in the synthesis of **bromotriphenylethylene** from triphenylethylene.

Characterization of Bromotriphenylethylene

Following synthesis and purification, the identity and purity of **bromotriphenylethylene** are confirmed using various analytical techniques.

Physicochemical Properties

The basic physical properties are the first indicators of a successful synthesis. The compound typically appears as a light yellow or white crystalline powder.^[9]

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₅ Br	^{[6][7][8]}
Molecular Weight	335.24 g/mol	^{[6][7][8]}
Melting Point	115-117 °C	^{[7][9]}
Appearance	Light yellow or white crystalline powder	^[9]
Boiling Point	~399.9 °C at 760 mmHg (estimate)	^{[9][10]}
Density	~1.311 g/cm ³ (estimate)	^{[9][10]}

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet or analyzed using an ATR-IR setup.^[1]

- Experimental Protocol: An IR spectrum is recorded using an FTIR spectrometer. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or placed directly on an ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- Expected Absorptions:
 - ~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic and vinylic hydrogens.^[11]
The presence of peaks above 3000 cm⁻¹ is characteristic of unsaturated C-H bonds.^[11]
 - ~1680-1630 cm⁻¹: C=C stretching vibration of the alkene double bond.^[11]
 - ~1600, 1490, 1440 cm⁻¹: C=C stretching vibrations within the aromatic rings.

- $\sim 1000\text{-}600\text{ cm}^{-1}$: C-H out-of-plane bending (wagging) vibrations, which can be characteristic of the substitution pattern on the aromatic rings.[\[11\]](#)
- Below 600 cm^{-1} : A C-Br stretching vibration may be observed.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed molecular structure.

- Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl_3) and the spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz).[\[12\]](#) Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[\[13\]](#)
- Expected ^1H NMR Spectrum: The spectrum is expected to show signals corresponding to the 15 aromatic protons. Due to the complex coupling and electronic environments, these protons would likely appear as a series of overlapping multiplets in the aromatic region, typically between δ 7.0 and 7.6 ppm.
- Expected ^{13}C NMR Spectrum: The spectrum would show signals for the different carbon environments. Key signals would include those for the two vinylic carbons of the double bond and multiple distinct signals for the 18 aromatic carbons.

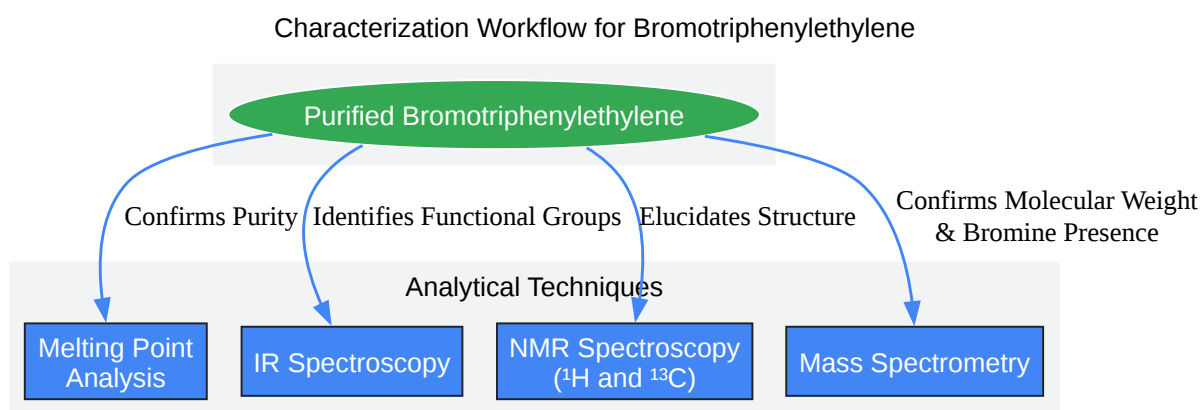
3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of bromine.

- Experimental Protocol: The sample is analyzed using a mass spectrometer, often with an electron ionization (EI) source.
- Expected Spectrum:
 - Molecular Ion Peak (M^+): A key feature is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[\[14\]](#) This is due to the two naturally occurring isotopes of bromine, ^{79}Br and ^{81}Br , which have a near 1:1 natural abundance.[\[14\]](#) For **bromotriphenylethylene** ($\text{C}_{20}\text{H}_{15}\text{Br}$), these peaks would appear at $m/z \approx 334$ (for $\text{C}_{20}\text{H}_{15}^{79}\text{Br}$) and $m/z \approx 336$ (for $\text{C}_{20}\text{H}_{15}^{81}\text{Br}$).[\[15\]](#)
 - Fragmentation Peaks: The spectrum will also show various fragment ions resulting from the loss of bromine or phenyl groups.

Summary of Spectroscopic Data

Technique	Observation	Interpretation
IR Spectroscopy	Peaks $> 3000\text{ cm}^{-1}$; $\sim 1640\text{ cm}^{-1}$; $\sim 1600, 1490\text{ cm}^{-1}$	Aromatic/vinyl C-H stretch; C=C alkene stretch; Aromatic C=C stretches
^1H NMR	Multiplets in the δ 7.0-7.6 ppm range	Presence of 15 protons in complex aromatic environments
Mass Spectrometry	M^+ and M^++2 peaks at $m/z \approx 334/336$ (1:1 ratio)	Confirmation of molecular formula and the presence of one bromine atom

Visualization: Characterization Workflow



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Caption: A diagram showing the analytical techniques used to confirm the identity and purity of synthesized **bromotriphenylethylene**.

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